1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid
Description
The compound 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid is a derivative of pyrido[1,2-a]pyrazine, which is a fused heterocyclic compound. This class of compounds has been studied for various applications, including their potential use as chemotherapeutic agents. In particular, the carboxylic acid functionalization on these compounds plays a significant role in their chemical behavior and biological activity .
Synthesis Analysis
The synthesis of related compounds involves the cyclooligomerization of dichloropyrazine and benzyl dihydroxybenzoate under microwave irradiation. This process yields a racemic mixture of ester functionalized ortho-linked oxacalix benzene pyrazine, which can then be further transformed into the corresponding carboxylic acid functionalized derivatives . Additionally, a series of 5-substituted-5,8-dihydro-8-oxopyrido[2,3-b]pyrazine-7-carboxylic acids have been synthesized, indicating that the substitution at the 5-position is a viable approach for generating a variety of related compounds with potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of carboxylic acid groups that can adopt different conformations. For instance, the enantiomers of the synthesized ortho-linked oxacalix benzene pyrazine adopt 1,3-alternate conformations with carboxylic acid groups pointing in opposite directions in the solid state. This conformational flexibility can influence the compound's ability to form supramolecular structures through hydrogen bonding .
Chemical Reactions Analysis
The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine exhibits interesting chemical reactivity. It can form one-dimensional supramolecular polymers via intermolecular hydrogen bond interactions. The nature of these interactions can vary depending on the solvent used during crystallization. For example, in methanol, the carboxylic acids form hydrogen bonds with each other, while in pyridine and aqueous guanidine solutions, they interact with pyridine and guanidinium ions, respectively . Furthermore, these compounds can engage in metal-mediated self-assembly with transition metal ions, leading to the formation of various metal-containing supramolecular complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. The carboxylic acid groups not only contribute to the compound's solubility in different solvents but also enable the formation of hydrogen bonds and metal coordination complexes. These interactions can significantly affect the compound's crystalline structure and its potential applications in materials science and medicinal chemistry. The antibacterial activity of related compounds has been evaluated, with certain derivatives showing promising activity against Escherichia coli and Staphylococcus aureus .
Scientific Research Applications
Synthesis and Reactivity : This compound is used as a starting material for synthesizing novel analogues of natural alkaloids, such as peramine. Researchers have explored its reactivity towards electrophilic reagents like carbonyl compounds and nitrous acid, demonstrating its versatility in chemical synthesis (Voievudskyi et al., 2016).
Conformationally Constrained Peptidomimetic Derivatives : It has been used to synthesize conformationally constrained peptidomimetic derivatives, indicating its potential in developing peptide-like molecules with specific structural properties (Gloanec et al., 2002).
Structural Analysis for Crystal Engineering : X-ray crystal structures of related pyrazinecarboxylic acids have been analyzed to understand the occurrence of specific supramolecular synthons. This research aids in developing strategies for crystal engineering, leveraging the unique structural features of these compounds (Vishweshwar et al., 2002).
One-Pot Synthesis Techniques : Techniques for the one-pot synthesis of related pyridopyrazine derivatives have been developed. This approach simplifies the synthesis process, making it more efficient and potentially scalable (Tran et al., 2013).
Reactivity Towards Oxygen Transfer : Studies on peroxo Ti(IV) complexes of pyrazine- and pyridinedicarboxylic acids, which include derivatives of this compound, have been conducted to understand their reactivity towards oxygen transfer to olefins. This research has implications for catalysis and organic synthesis (Postel et al., 1986).
Electrochemical Reduction Studies : The electrochemical reduction of related pyrido[2,3-b]pyrazines has been explored, leading to various dihydro and tetrahydro derivatives. These studies are important for understanding the electrochemical properties and potential applications in electronic materials (Armand et al., 1978).
properties
IUPAC Name |
1,8-dioxo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-5-3-6-8(13)10-1-2-11(6)7(4-5)9(14)15/h3-4H,1-2H2,(H,10,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUJKDQRVIPZGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=O)C=C2C(=O)O)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366318 | |
Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
CAS RN |
5368-42-3 | |
Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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